Welcome to the BenchChem Online Store!
molecular formula C12H7Cl2IN2O B8284690 6-Chloro-N-(4-chloro-3-iodo-phenyl)-nicotinamide

6-Chloro-N-(4-chloro-3-iodo-phenyl)-nicotinamide

Cat. No. B8284690
M. Wt: 393.00 g/mol
InChI Key: XHMJDODUPRFANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08324385B2

Procedure details

6-Chloro-N-(4-chloro-3-iodo-phenyl)-nicotinamide was prepared from 4-chloro-3-iodo aniline (perpared as described in WO03/062241) and 6-chloronicotinoyl chloride following a procedure similar to the one described in the synthesis of 6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide, above. The product was isolated after suspension in small volume of CH2Cl2 and filtration. HRMS m/z calcd for C12H7N2OCl2I [M+H]+: 392.9053. Found: 392.9054.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[I:9].[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][N:12]=1.ClC1C=CC(C(NC2C=CC(I)=C(C)C=2)=O)=CN=1>>[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([NH:6][C:5]2[CH:7]=[CH:8][C:2]([Cl:1])=[C:3]([I:9])[CH:4]=2)=[O:16])=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Step Two
Name
6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)NC2=CC(=C(C=C2)I)C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated after suspension
FILTRATION
Type
FILTRATION
Details
in small volume of CH2Cl2 and filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)NC2=CC(=C(C=C2)Cl)I)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.